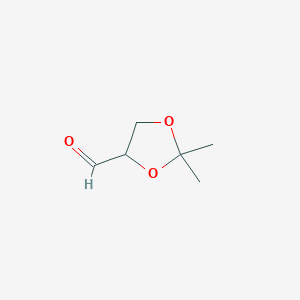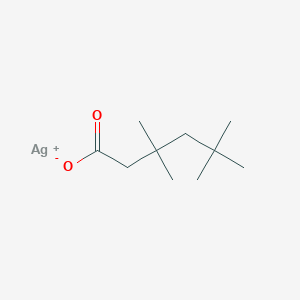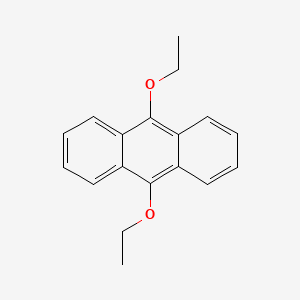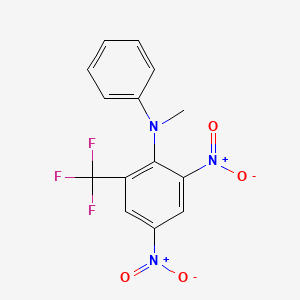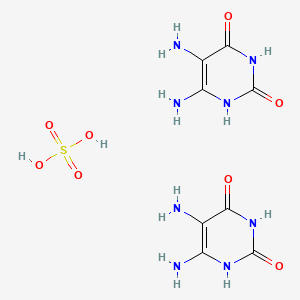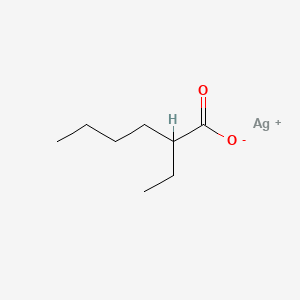
Ácido clofenámico
Descripción general
Descripción
El ácido clofenámico es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la clase de ácidos N-aril antranílicos. Se utiliza principalmente por sus propiedades antiinflamatorias, analgésicas y antipiréticas. La fórmula química del ácido clofenámico es C13H10ClNO2, y es conocido por su efectividad en el tratamiento de afecciones como la artritis reumatoide y la osteoartritis .
Aplicaciones Científicas De Investigación
El ácido clofenámico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como patrón en química analítica.
Biología: Se estudia por sus efectos en los procesos celulares y las actividades enzimáticas.
Medicina: Se investiga por su potencial en el tratamiento de enfermedades inflamatorias, el manejo del dolor y la reducción de la fiebre.
Industria: Se utiliza en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos
Mecanismo De Acción
El ácido clofenámico ejerce sus efectos al inhibir la enzima ciclooxigenasa (COX), que es responsable de la síntesis de prostaglandinas. Al bloquear COX-1 y COX-2, el ácido clofenámico reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación, el dolor y la fiebre .
Análisis Bioquímico
Biochemical Properties
Clofenamic acid plays a role in biochemical reactions primarily through its action as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . By inhibiting COX, clofenamic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Cellular Effects
Clofenamic acid has various effects on cells, primarily related to its anti-inflammatory action. It can influence cell function by impacting cell signaling pathways, particularly those involving prostaglandins . It can also affect gene expression, particularly of genes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of clofenamic acid involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
The effects of clofenamic acid can change over time in laboratory settings. For instance, its anti-inflammatory effects may become more pronounced with prolonged exposure
Metabolic Pathways
Clofenamic acid is metabolized primarily in the liver, with the majority of the drug being excreted in the bile
Transport and Distribution
Clofenamic acid is distributed throughout the body after oral administration, with the drug being found in various tissues . It is transported in the blood, primarily bound to plasma proteins
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido clofenámico se puede sintetizar a través de una reacción de acoplamiento de Ullmann modificada. Esto implica la reacción del 2-bromobenzoato de potasio con anilinas sustituidas en presencia de acetato de cobre como catalizador. La reacción se lleva a cabo en un líquido iónico, como cloruro de tetrabutilfosfonio, a una temperatura de 170 °C .
Métodos de Producción Industrial: En entornos industriales, el ácido clofenámico se produce por la condensación de ácido o-clorobenzoico con m-cloroanilina. El proceso implica disolver ácido o-clorobenzoico en una base líquida, seguido de la adición de m-cloroanilina y polvo de cobre. La mezcla se calienta a 110 °C y se refluye durante varias horas. El producto se purifica luego mediante extracción ácido-base y recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido clofenámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El ácido clofenámico se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el ácido clofenámico en sus derivados de amina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático del ácido clofenámico.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como halógenos y agentes nitrantes en condiciones ácidas o básicas.
Productos Principales:
Oxidación: Quinonas
Reducción: Aminas
Sustitución: Derivados halogenados o nitrados
Comparación Con Compuestos Similares
El ácido clofenámico es parte de la clase de AINE fenamatos, que incluye compuestos como el ácido mefenámico, el ácido meclofenámico y el ácido flufenámico. En comparación con estos compuestos, el ácido clofenámico es único en su patrón de sustitución específico en el anillo aromático, que influye en sus propiedades farmacológicas y potencia .
Compuestos Similares:
- Ácido mefenámico
- Ácido meclofenámico
- Ácido flufenámico
El ácido clofenámico destaca por su estructura química específica, que proporciona beneficios terapéuticos distintos y un perfil único entre los AINE fenamatos.
Propiedades
IUPAC Name |
2-(2,3-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFYSWOLCTYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195575 | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-55-0 | |
| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenamic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?
A: While the provided abstract doesn't offer specific solubility values for clofenamic acid in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding clofenamic acid's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of clofenamic acid.
Q2: Can clofenamic acid form salts with rare earth elements? What are the potential applications of these salts?
A: Yes, research indicates that clofenamic acid can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of clofenamic acid have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)



![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)


